molecular formula C13H18N2O2 B3306059 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide CAS No. 926200-66-0

2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide

Cat. No.: B3306059
CAS No.: 926200-66-0
M. Wt: 234.29 g/mol
InChI Key: BPRBSUMDCCOQNH-UHFFFAOYSA-N
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Description

2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide is a chemical compound with a unique structure that includes a phenoxy group, an aminoethyl side chain, and a cyclopropylacetamide moiety

Preparation Methods

The synthesis of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide typically involves multiple steps, including the formation of the phenoxy group, the introduction of the aminoethyl side chain, and the cyclopropylacetamide moiety. One common synthetic route involves the reaction of 4-(2-aminoethyl)phenol with cyclopropylacetyl chloride under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl side chain may mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The cyclopropylacetamide moiety may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar compounds to 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide include:

    2-[4-(2-aminoethyl)phenoxy]-N-(cyclopropylmethyl)acetamide: This compound has a cyclopropylmethyl group instead of a cyclopropyl group, which may affect its chemical properties and biological activity.

    2-[4-(2-aminoethyl)phenoxy]-N-cyclopentylacetamide: This compound has a cyclopentyl group instead of a cyclopropyl group, which may result in different steric and electronic effects.

    2-[4-(2-aminoethyl)phenoxy]-N-ethylpropanamide: This compound has an ethylpropanamide group, which may influence its reactivity and applications.

Properties

IUPAC Name

2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-7-10-1-5-12(6-2-10)17-9-13(16)15-11-3-4-11/h1-2,5-6,11H,3-4,7-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRBSUMDCCOQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926200-66-0
Record name 2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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